molecular formula C10H14O2 B13152304 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid

Cat. No.: B13152304
M. Wt: 166.22 g/mol
InChI Key: QQUBMLXQBGCBOP-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . This compound is characterized by a cyclopentyl ring substituted with two methyl groups and a prop-2-ynoic acid moiety. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid typically involves the reaction of 2,2-dimethylcyclopentanone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Propiolic acid: A simpler acetylenic carboxylic acid with similar reactivity but lacking the cyclopentyl ring.

    2,2-Dimethylcyclopentanone: A precursor in the synthesis of 3-(2,2-Dimethylcyclopentyl)prop-2-ynoic acid.

    Propargyl bromide: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to its combination of a cyclopentyl ring with an alkyne and carboxylic acid functional groups. This structural combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-(2,2-dimethylcyclopentyl)prop-2-ynoic acid

InChI

InChI=1S/C10H14O2/c1-10(2)7-3-4-8(10)5-6-9(11)12/h8H,3-4,7H2,1-2H3,(H,11,12)

InChI Key

QQUBMLXQBGCBOP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1C#CC(=O)O)C

Origin of Product

United States

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